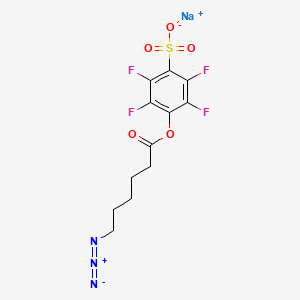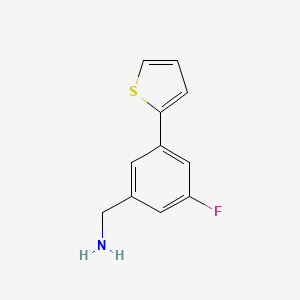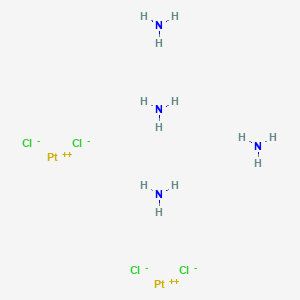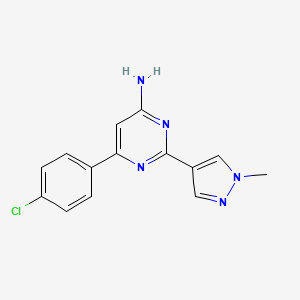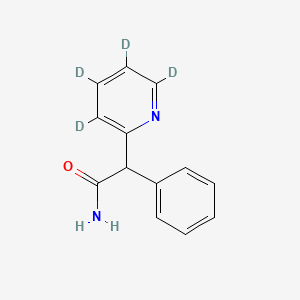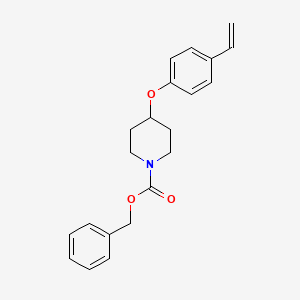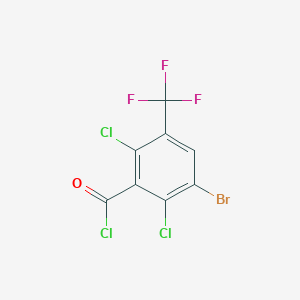
3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzoyl chloride is a chemical compound with the molecular formula C8HBrCl3F3O. It is a derivative of benzoyl chloride, featuring bromine, chlorine, and trifluoromethyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzoyl chloride typically involves multiple steps, including Friedel-Crafts acylation and halogenation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactions using specialized equipment to ensure safety and efficiency. The process would typically include the use of catalysts and reagents to facilitate the desired transformations while minimizing by-products and waste .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be involved in oxidation and reduction reactions, altering the oxidation state of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield an amide derivative, while oxidation may produce a carboxylic acid .
Aplicaciones Científicas De Investigación
3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzoyl chloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzoyl chloride involves its reactivity with various molecular targets. The compound can interact with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is influenced by the presence of electron-withdrawing groups such as bromine, chlorine, and trifluoromethyl, which enhance the compound’s electrophilic nature .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-2,6-dichlorobenzoyl chloride
- 2,6-Dichloro-5-(trifluoromethyl)benzoyl chloride
- 3-Bromo-5-(trifluoromethyl)benzoyl chloride
Uniqueness
3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzoyl chloride is unique due to the combination of bromine, chlorine, and trifluoromethyl groups on the benzoyl chloride framework. This combination imparts distinct chemical properties, such as increased electrophilicity and reactivity, making it valuable for specific synthetic applications .
Propiedades
Fórmula molecular |
C8HBrCl3F3O |
|---|---|
Peso molecular |
356.3 g/mol |
Nombre IUPAC |
3-bromo-2,6-dichloro-5-(trifluoromethyl)benzoyl chloride |
InChI |
InChI=1S/C8HBrCl3F3O/c9-3-1-2(8(13,14)15)5(10)4(6(3)11)7(12)16/h1H |
Clave InChI |
WVHZAQLFBJYRJE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1Br)Cl)C(=O)Cl)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(1E,3Z,5E,7E)-9-hydroxy-3,7-dimethylnona-1,3,5,7-tetraenyl]-2,4,4-trimethylcyclohex-2-en-1-one](/img/structure/B13722869.png)
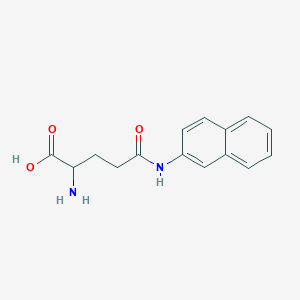
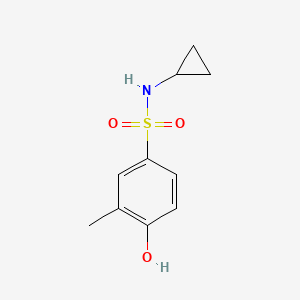
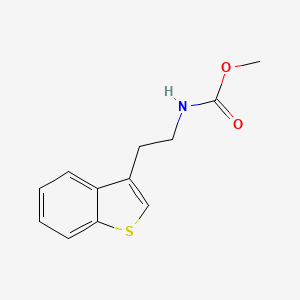
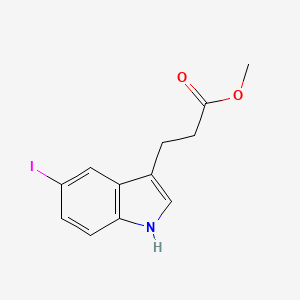

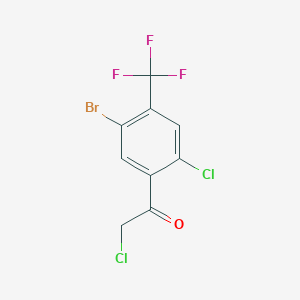
![(1S,4Z,7S,9R)-9-(2-methylbut-3-en-2-yl)-4-[[5-(2-methylbut-3-en-2-yl)-1H-imidazol-4-yl]methylidene]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione](/img/structure/B13722914.png)
